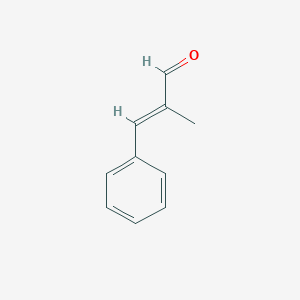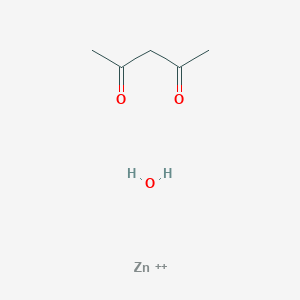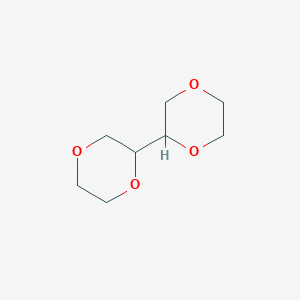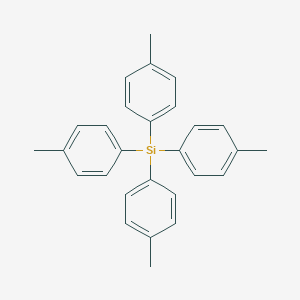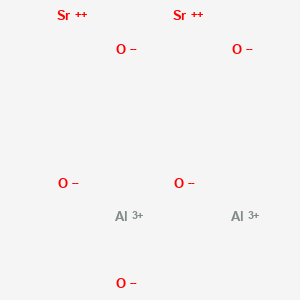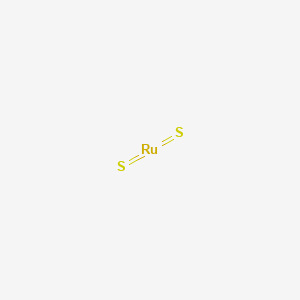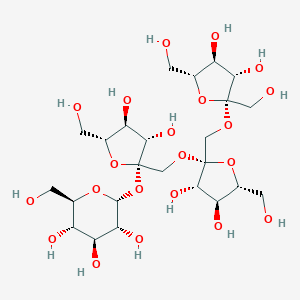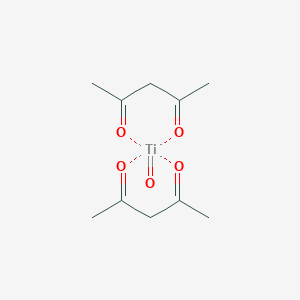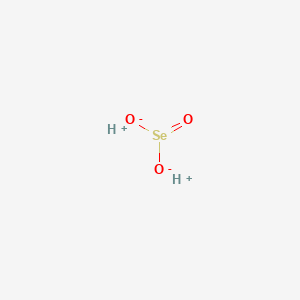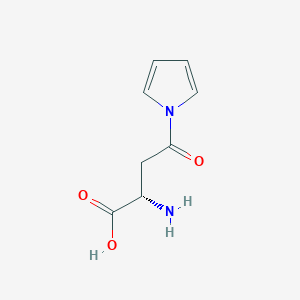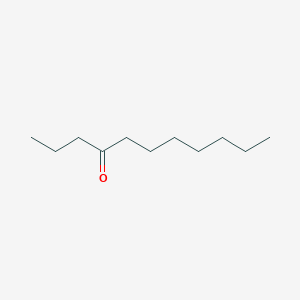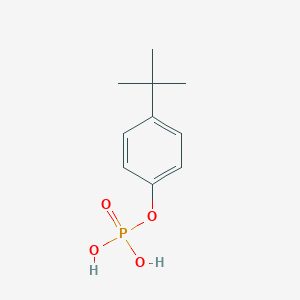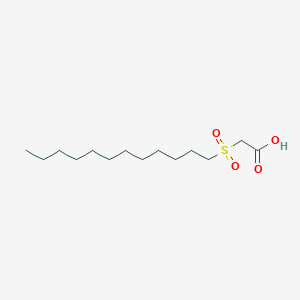
Dodecylsulfonylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylsulfonylacetic acid (DSA) is a chemical compound that belongs to the family of sulfonylalkanoic acids. It is a white crystalline powder that is soluble in water and organic solvents. DSA has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Dodecylsulfonylacetic acid has been studied for its potential applications in various scientific research fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of diabetes, obesity, and inflammation. Dodecylsulfonylacetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
In the agricultural industry, Dodecylsulfonylacetic acid has been studied as a potential herbicide and fungicide. It has been shown to inhibit the growth of several plant species and fungal strains. Dodecylsulfonylacetic acid has also been investigated as a potential surfactant for agricultural applications.
In materials science, Dodecylsulfonylacetic acid has been studied as a potential additive for lubricants and polymers. It has been shown to improve the wear resistance and friction properties of lubricants. Dodecylsulfonylacetic acid has also been investigated as a potential compatibilizer for polymer blends.
Wirkmechanismus
The mechanism of action of Dodecylsulfonylacetic acid is not fully understood. It is believed to act by modulating the activity of various enzymes and receptors in the body. Dodecylsulfonylacetic acid has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. It has also been found to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.
Biochemische Und Physiologische Effekte
Dodecylsulfonylacetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce serum triglyceride and cholesterol levels in animal models of hyperlipidemia. Dodecylsulfonylacetic acid has also been shown to improve liver function and reduce liver fat accumulation in animal models of non-alcoholic fatty liver disease (NAFLD).
Vorteile Und Einschränkungen Für Laborexperimente
Dodecylsulfonylacetic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Dodecylsulfonylacetic acid is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, Dodecylsulfonylacetic acid has some limitations, including its potential toxicity and limited solubility in some organic solvents.
Zukünftige Richtungen
There are several future directions for research on Dodecylsulfonylacetic acid. In the pharmaceutical industry, Dodecylsulfonylacetic acid could be further investigated as a potential drug candidate for the treatment of metabolic disorders and inflammation. In the agricultural industry, Dodecylsulfonylacetic acid could be studied as a potential surfactant for crop protection and soil remediation. In materials science, Dodecylsulfonylacetic acid could be investigated as a potential additive for advanced lubricants and polymers.
Conclusion
Dodecylsulfonylacetic acid is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method is well-established, and its scientific research applications are diverse. Dodecylsulfonylacetic acid has been shown to have several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research on Dodecylsulfonylacetic acid could lead to the development of new drugs, agrochemicals, and materials.
Synthesemethoden
Dodecylsulfonylacetic acid can be synthesized by the reaction of dodecylsulfonyl chloride and acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. The purity of Dodecylsulfonylacetic acid can be improved by recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
13887-93-9 |
|---|---|
Produktname |
Dodecylsulfonylacetic acid |
Molekularformel |
C14H28O4S |
Molekulargewicht |
292.44 g/mol |
IUPAC-Name |
2-dodecylsulfonylacetic acid |
InChI |
InChI=1S/C14H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZCYZWSXKUWASET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(=O)O |
Andere CAS-Nummern |
13887-93-9 |
Synonyme |
dodecylsulfonylacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



